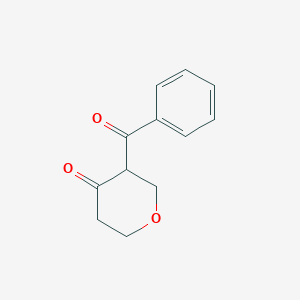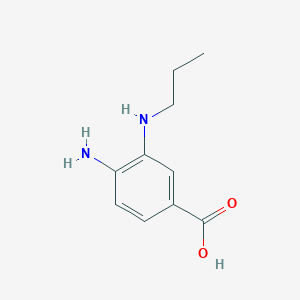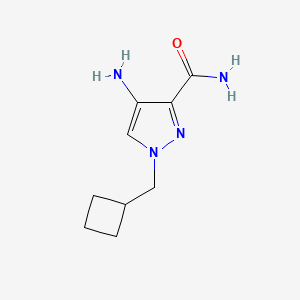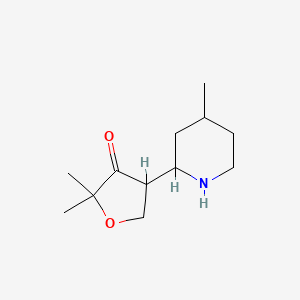
3-Benzoyloxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyloxan-4-one is a heterocyclic compound with a benzoyl group attached to an oxan-4-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyloxan-4-one typically involves the reaction of benzoyl chloride with oxan-4-one under basic conditions. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
3-Benzoyloxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Benzoyloxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the oxan-4-one ring can interact with cellular membranes, affecting their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in the oxan-4-one ring and exhibit similar biological activities.
4H-Benzo[d][1,3]dioxin-4-ones: These compounds have an additional oxygen atom in the ring structure and are used in similar applications, such as drug development and materials science.
Uniqueness
3-Benzoyloxan-4-one is unique due to its specific ring structure and the presence of the benzoyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-benzoyloxan-4-one |
InChI |
InChI=1S/C12H12O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
GMRZVXDFLOOCLZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C1=O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)

![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)



![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)


![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)

